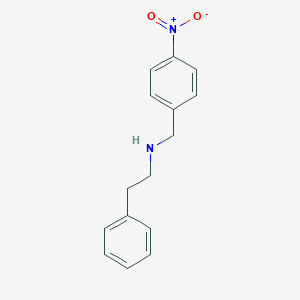
N-(4-nitrobenzyl)-2-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-nitrobenzyl)-2-phenylethanamine is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
N-(4-nitrobenzyl)-2-phenylethanamine is often synthesized through various methods, including the reaction of 4-nitrobenzyl chloride with 2-phenylethanamine. The resulting compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm its structural integrity and purity.
Synthesis Pathway
- Starting Materials : 4-nitrobenzyl chloride, 2-phenylethanamine.
- Reaction Conditions : Typically involves a nucleophilic substitution reaction under basic conditions.
- Yield : High yields are reported, often exceeding 85% in optimized conditions.
Pharmaceutical Applications
One of the prominent applications of this compound lies in its potential as a pharmacological agent. Research has indicated that derivatives of this compound may exhibit significant biological activity, particularly in the treatment of neurological disorders and as anti-inflammatory agents.
Case Studies
- A study published in Nature highlighted the synthesis of Schiff bases derived from similar compounds, showcasing their potential in photoluminescence and non-linear optical applications .
- Another investigation focused on the anti-inflammatory properties of related compounds, suggesting that modifications to the nitro group can enhance therapeutic efficacy .
Optical Properties
The optical properties of this compound derivatives have been explored for applications in materials science. These compounds exhibit interesting photophysical characteristics that make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Research Findings
- Experimental studies have demonstrated that the incorporation of nitro groups can significantly alter the electronic properties of the molecule, leading to enhanced light absorption and emission capabilities .
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for creating more complex molecules. Its reactive amine group allows for further functionalization, making it valuable in synthesizing pharmaceuticals and agrochemicals.
Synthetic Applications
- It can be used to prepare various derivatives that may possess unique biological activities or improved pharmacokinetic profiles.
- The compound has been utilized in developing chiral amines, which are crucial in asymmetric synthesis processes .
Toxicological Studies
While exploring its applications, it is essential to consider the toxicological profile of this compound. Preliminary studies suggest that while it may exhibit beneficial pharmacological effects, further research is necessary to fully understand its safety profile.
Safety Assessments
特性
CAS番号 |
355383-03-8 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.3 g/mol |
IUPAC名 |
N-[(4-nitrophenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H16N2O2/c18-17(19)15-8-6-14(7-9-15)12-16-11-10-13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
InChIキー |
LPDSUAWLUYIRIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















